molecular formula C18H36N4O11 B1591234 Kanamycin CAS No. 8063-07-8

Kanamycin

Cat. No. B1591234
CAS RN: 8063-07-8
M. Wt: 484.5 g/mol
InChI Key: SBUJHOSQTJFQJX-HZKXJDKASA-N
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Description

Kanamycin is an aminoglycoside antibiotic used to treat serious bacterial infections in many different parts of the body . It is isolated from the bacterium Streptomyces kanamyceticus . This medicine is for short-term use only (usually 7 to 10 days) and works by killing bacteria or preventing their growth .


Synthesis Analysis

Kanamycin is synthesized through a complex biosynthetic pathway. The biosynthetic pathway contains an early branch point, governed by the substrate promiscuity of a glycosyltransferase, that leads to the formation of two parallel pathways in which early intermediates are further modified .


Molecular Structure Analysis

Kanamycin has a core structure consisting of amino sugars connected to a dibasic aminocyclitol (commonly 2-deoxystreptamine) via glycosidic linkages . The molecular structure of the enzyme kanamycin nucleotidyltransferase, which inactivates kanamycin, has been determined by X-ray crystallographic analysis .


Chemical Reactions Analysis

Kanamycin can be analyzed using high-performance liquid chromatography (HPLC), a common and practical tool for determining kanamycin concentration . The different detectors coupled with HPLC, including Ultraviolet (UV)/Fluorescence, Evaporative Light Scattering Detector (ELSD)/Pulsed Electrochemical Detection (PED), and Mass Spectrometry, are used in the analysis .


Physical And Chemical Properties Analysis

Kanamycin has a molecular formula of C18H36N4O11, an average mass of 484.499 Da, and a monoisotopic mass of 484.238068 Da . Its density is 1.6±0.1 g/cm3, boiling point is 809.5±65.0 °C at 760 mmHg, and vapor pressure is 0.0±6.5 mmHg at 25°C .

Scientific Research Applications

Analytical Detection and Measurement

  • High Performance Liquid Chromatography (HPLC) in Kanamycin Analysis : HPLC is a prevalent tool for detecting kanamycin residue in food, ensuring public health against its abuse and side-effects (Zhang et al., 2019).
  • Fluorescent Aptasensor for Kanamycin Detection : A fluorescent aptasensor based on mesoporous silica nanoparticles and Rhodamine B has been developed for rapid and sensitive detection of kanamycin, useful in serum samples (Dehghani et al., 2018).
  • Colorimetric Detection Using Silver Nanoparticles : A novel colorimetric method using silver nanoparticles for detecting kanamycin in milk has been developed. This method is based on kanamycin's ability to protect nanoparticles against aggregation (Xu et al., 2015).

Understanding Resistance and Biosynthesis

  • Role of Eis Mutations in Kanamycin Resistance : Research highlights the significance of eis mutations in kanamycin-resistant Mycobacterium tuberculosis, aiding in faster diagnosis and treatment of TB (Gikalo et al., 2012).
  • Discovery of Parallel Pathways in Kanamycin Biosynthesis : Exploration of kanamycin biosynthesis in Streptomyces kanamyceticus reveals parallel pathways, opening avenues for antibiotic manipulation and new aminoglycoside development (Park et al., 2011).

Environmental and Health Impacts

  • Kanamycin-Induced Genetic and Epigenetic Changes : Studies on Arabidopsis thaliana show that kanamycin as a selective agent in transformation protocols causes extensive methylation changes in the genome (Bardini et al., 2003).
  • Biodistribution of Technetium-99m Labeled Kanamycin : Research on kanamycin labeled with technetium-99m helps understand its accumulation and distribution in infected sites, aiding in targeted antibiotic therapy (Roohi et al., 2006).

Innovative Detection Techniques

  • Paper Chip-Based Colorimetric Sensing for Kanamycin : A novel, simple, and ultra-sensitive paper chip-based colorimetric sensing assay for kanamycin detection in food products has been developed (Ha et al., 2017).
  • Electrochemical Aptasensor for Kanamycin in Milk : A label-free electrochemical aptasensor using gold nanoparticles and a kanamycin-specific aptamer provides a sensitive method to detect kanamycin in milk (Zhou et al., 2015).

Safety And Hazards

Kanamycin should be used with caution as it can cause damage to your hearing, sense of balance, and kidneys . It is recommended to avoid breathing mist, gas or vapors, and avoid contacting with skin and eye .

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N4O11/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17/h4-18,23-29H,1-3,19-22H2/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUJHOSQTJFQJX-NOAMYHISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3023184
Record name Kanamycin A
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Molecular Weight

484.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Kanamycin
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Solubility

9.23e+01 g/L
Record name Kanamycin
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Mechanism of Action

Aminoglycosides like kanamycin "irreversibly" bind to specific 30S-subunit proteins and 16S rRNA. Specifically Kanamycin binds to four nucleotides of 16S rRNA and a single amino acid of protein S12. This interferes with decoding site in the vicinity of nucleotide 1400 in 16S rRNA of 30S subunit. This region interacts with the wobble base in the anticodon of tRNA. This leads to interference with the initiation complex, misreading of mRNA so incorrect amino acids are inserted into the polypeptide leading to nonfunctional or toxic peptides and the breakup of polysomes into nonfunctional monosomes., Kanamycin, an aminoglycoside, acts by inhibiting the synthesis of protein in susceptible microorganisms. It is bactericidal in vitro against Gram-negative bacteria and certain Gram-positive bacteria., Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/
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Product Name

Kanamycin

Color/Form

Crystals from ethanol, Crystals from methanol + ethanol

CAS RN

59-01-8, 8063-07-8
Record name Kanamycin A
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Record name D-Streptamine, O-3-amino-3-deoxy-.alpha.-D-glucopyranosyl-(1.fwdarw.6)-O-[6-amino-6-deoxy-.alpha.-D-glucopyranosyl-(1.fwdarw.4)]-2-deoxy-
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